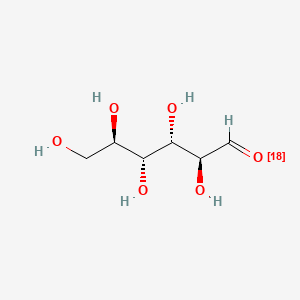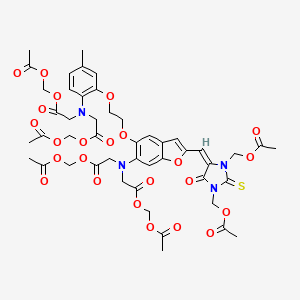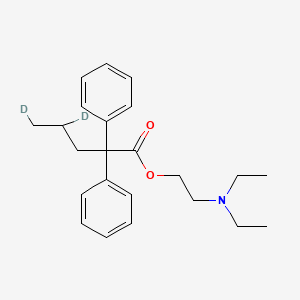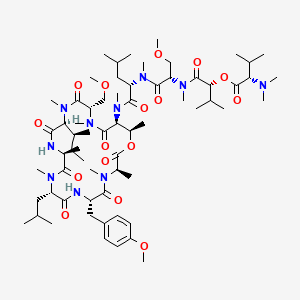
D-N(1)Cys(2)-Leu-Gly-Val-Gly-Ser-Cys(3)-Asn-Asp(1)-DL-Phe-Ala-Gly-Cys(2)-Gly-Tyr-Ala-Ile-Val-Cys(3)-Phe-Trp-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “D-N(1)Cys(2)-Leu-Gly-Val-Gly-Ser-Cys(3)-Asn-Asp(1)-DL-Phe-Ala-Gly-Cys(2)-Gly-Tyr-Ala-Ile-Val-Cys(3)-Phe-Trp-OH” is a synthetic peptide composed of 20 amino acids. This peptide is characterized by the presence of three cysteine residues, which can form disulfide bridges, contributing to its structural stability. The sequence includes both hydrophobic and hydrophilic amino acids, allowing it to interact with various biological molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed for protecting the amino group of the amino acids during the synthesis .
Coupling Reaction: Each amino acid is coupled to the growing peptide chain using activating agents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Deprotection: The Fmoc group is removed using a base like piperidine, exposing the amino group for the next coupling reaction.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
For large-scale production, automated peptide synthesizers are used to streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and reducing human error. Additionally, purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the synthesized peptide.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The cysteine residues can undergo oxidation to form disulfide bridges, which are crucial for the peptide’s structural integrity.
Reduction: Disulfide bridges can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The peptide can participate in substitution reactions where specific amino acids are replaced with others to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in aqueous solutions.
Substitution: Site-directed mutagenesis using specific reagents like N-methylmorpholine (NMM) and diisopropylcarbodiimide (DIC).
Major Products
Oxidation: Formation of disulfide-bridged peptides.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Applications De Recherche Scientifique
Chemistry
The peptide is used as a model compound to study peptide synthesis, folding, and stability. It serves as a reference for developing new synthetic methods and optimizing existing ones.
Biology
In biological research, this peptide is employed to investigate protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms. Its ability to form disulfide bridges makes it a valuable tool for studying redox biology.
Medicine
The peptide has potential therapeutic applications, including as a scaffold for drug delivery systems and as a template for designing peptide-based drugs. Its stability and ability to interact with biological molecules make it a promising candidate for various medical applications.
Industry
In the industrial sector, the peptide is used in the development of biosensors and diagnostic tools. Its specific sequence and structural properties enable it to bind selectively to target molecules, making it useful in various analytical applications.
Mécanisme D'action
The peptide exerts its effects through multiple mechanisms, depending on its application. In biological systems, it can interact with cell surface receptors, leading to signal transduction and cellular responses. The presence of disulfide bridges allows it to maintain a stable conformation, which is essential for its biological activity. Additionally, the peptide can penetrate cell membranes, facilitating intracellular delivery of therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
D-N(1)Cys(2)-Leu-Gly-Val-Gly-Ser-Cys(3)-Asn-Asp(1)-DL-Phe-Ala-Gly-Cys(2)-Gly-Tyr-Ala-Ile-Val-Cys(3)-Phe-Trp-OH: A similar peptide with slight variations in the amino acid sequence.
This compound: Another peptide with different cysteine positions.
Uniqueness
The unique sequence and the presence of three cysteine residues in specific positions distinguish this peptide from others. The ability to form multiple disulfide bridges provides enhanced stability and specificity in its interactions with biological molecules. This makes it a valuable tool for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C97H131N23O26S4 |
|---|---|
Poids moléculaire |
2163.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(1S,7S,13R,19S,22S,25S,28S,31R,36R,39S,45S,51S,54S,60S)-60-(2-amino-2-oxoethyl)-4-benzyl-25-[(2S)-butan-2-yl]-39-(hydroxymethyl)-19-[(4-hydroxyphenyl)methyl]-7,22-dimethyl-51-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,38,41,44,47,50,53,56,59,62-nonadecaoxo-28,45-di(propan-2-yl)-33,34,64,65-tetrathia-3,6,9,12,15,18,21,24,27,30,37,40,43,46,49,52,55,58,61-nonadecazatricyclo[34.21.5.413,54]hexahexacontane-31-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C97H131N23O26S4/c1-11-50(8)80-96(144)119-79(49(6)7)95(143)117-71(93(141)112-63(32-54-22-16-13-17-23-54)87(135)115-66(97(145)146)34-56-37-99-59-25-19-18-24-58(56)59)46-150-149-45-70-92(140)113-64(35-72(98)123)88(136)114-65-36-73(124)108-69(91(139)110-60(30-47(2)3)83(131)101-41-77(128)118-78(48(4)5)94(142)103-40-75(126)107-67(42-121)90(138)116-70)44-148-147-43-68(109-76(127)38-100-81(129)51(9)104-86(134)62(111-89(65)137)31-53-20-14-12-15-21-53)84(132)102-39-74(125)106-61(33-55-26-28-57(122)29-27-55)85(133)105-52(10)82(130)120-80/h12-29,37,47-52,60-71,78-80,99,121-122H,11,30-36,38-46H2,1-10H3,(H2,98,123)(H,100,129)(H,101,131)(H,102,132)(H,103,142)(H,104,134)(H,105,133)(H,106,125)(H,107,126)(H,108,124)(H,109,127)(H,110,139)(H,111,137)(H,112,141)(H,113,140)(H,114,136)(H,115,135)(H,116,138)(H,117,143)(H,118,128)(H,119,144)(H,120,130)(H,145,146)/t50-,51-,52-,60-,61-,62?,63-,64-,65-,66-,67-,68-,69+,70-,71-,78-,79-,80-/m0/s1 |
Clé InChI |
TXYRKTDGDMHVHR-FUJXDUSASA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H]3CC(=O)N[C@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)[C@@H](NC(=O)C(NC3=O)CC5=CC=CC=C5)C)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CO)C(C)C)CC(C)C)CC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)O)C(C)C |
SMILES canonique |
CCC(C)C1C(=O)NC(C(=O)NC(CSSCC2C(=O)NC(C(=O)NC3CC(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)C)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(NC(=O)C(NC3=O)CC5=CC=CC=C5)C)C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CO)C(C)C)CC(C)C)CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2R)-N-(4-chloro-3-hydroxyphenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B15139579.png)



![4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B15139591.png)



